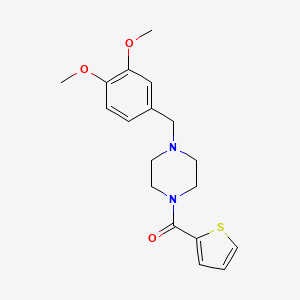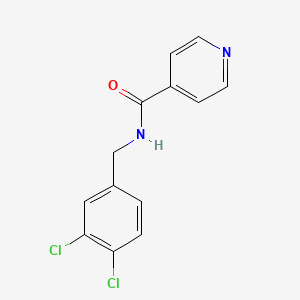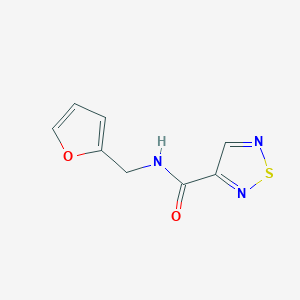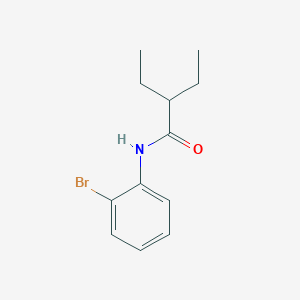![molecular formula C22H26N2O4 B5728473 methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIBB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but it is thought to involve the modulation of intracellular calcium levels through the sigma-2 receptor. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels, induction of reactive oxygen species production, and induction of apoptosis in cancer cells. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its high potency and specificity for the sigma-2 receptor. This allows for the selective modulation of intracellular calcium levels and induction of apoptosis in cancer cells. However, one limitation of using methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
未来方向
There are many future directions for research on methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate, including its potential applications in the treatment of neurodegenerative diseases, as well as its use as a tool for studying the function of the sigma-2 receptor. Other potential future directions include the development of more potent and selective sigma-2 receptor ligands, as well as the investigation of the potential role of methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate in modulating other cellular processes. Overall, methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate is a promising compound with a variety of potential applications in scientific research.
合成方法
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 4-morpholinecarboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with methyl iodide to form methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate.
科学研究应用
Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has a variety of scientific research applications, including its use as a tool for studying the function of certain receptors in the central nervous system. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to bind to the sigma-2 receptor, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and calcium signaling. methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
methyl 4-morpholin-4-yl-3-[(4-propan-2-ylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15(2)16-4-6-17(7-5-16)21(25)23-19-14-18(22(26)27-3)8-9-20(19)24-10-12-28-13-11-24/h4-9,14-15H,10-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHLOUJISKGMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholin-4-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
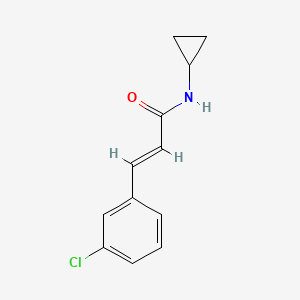
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)


